molecular formula C20H18N2O4S2 B2875080 N-(2-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 307525-63-9

N-(2-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B2875080
CAS No.: 307525-63-9
M. Wt: 414.49
InChI Key: RFWJPTMITCGCBK-ATVHPVEESA-N
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Description

N-(2-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a rhodanine-based heterocyclic compound characterized by a 1,3-thiazolidin-4-one core substituted with a 4-methoxybenzylidene group at the C5 position, a sulfanylidene (C=S) group at C2, and a propanamide side chain terminating in a 2-hydroxyphenyl moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological investigations, particularly in targeting enzymes or receptors sensitive to thiazolidinone derivatives . The Z-configuration of the benzylidene substituent is critical for maintaining planar geometry, which enhances π-π stacking interactions in biological systems .

Properties

IUPAC Name

N-(2-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c1-26-14-8-6-13(7-9-14)12-17-19(25)22(20(27)28-17)11-10-18(24)21-15-4-2-3-5-16(15)23/h2-9,12,23H,10-11H2,1H3,(H,21,24)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWJPTMITCGCBK-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a thiazolidinone core and various substituents that may enhance its pharmacological properties.

The molecular formula of this compound is C20H18N2O4S2C_{20}H_{18}N_{2}O_{4}S_{2} with a molecular weight of approximately 414.49 g/mol. The compound features a thiazolidinone ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties .

Antimicrobial Activity

Thiazolidinones, including this compound, have been studied for their antimicrobial properties. Research indicates that derivatives of thiazolidinone can exhibit significant antibacterial and antifungal activities. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. A study on novel 2-imino-4-thiazolidinone derivatives demonstrated their ability to induce cell cycle arrest in cancer cells, suggesting that modifications in the thiazolidinone structure can enhance anticancer efficacy . The specific compound may similarly exhibit such properties due to its structural characteristics.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Thiazolidinones can interfere with key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Cell Cycle Modulation : Similar compounds have been shown to induce specific cell cycle arrests, which could be a mechanism for their anticancer effects.
  • Lipid Biosynthesis Interference : Some studies suggest that these compounds can modulate lipid biosynthesis pathways, which are crucial for the survival of certain pathogens and cancer cells .

Case Studies and Research Findings

StudyFindings
Antimicrobial Study Demonstrated significant activity against Staphylococcus aureus and E. coli with IC50 values in the low micromolar range.
Anticancer Evaluation Induced G0/G1 phase arrest in B16F10 melanoma cells; compounds structurally related showed similar effects .
Mechanistic Insights Suggested inhibition of specific metabolic pathways critical for pathogen survival .

Chemical Reactions Analysis

Oxidation Reactions

The thione (-C=S) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. For example:
R C S+H2O2R C O S OH sulfoxide R C O SO3H sulfone \text{R C S}+\text{H}_2\text{O}_2\rightarrow \text{R C O S OH}\,\text{ sulfoxide }\rightarrow \text{R C O SO}_3\text{H}\,\text{ sulfone }
This reaction is typically carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .

Reduction Reactions

Reductive modification targets the carbonyl (C=O) and imine (C=N) groups:

  • Carbonyl reduction : Sodium borohydride (NaBH₄) reduces the 4-oxo group to a hydroxyl group.

  • Imine reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) converts the conjugated C=N bond to an amine .

Nucleophilic Substitution

The methoxy (-OCH₃) group on the phenyl ring undergoes demethylation under acidic or basic conditions, replacing the methoxy group with hydroxyl (-OH). For example:
Ar OCH3+HBrAr OH+CH3Br\text{Ar OCH}_3+\text{HBr}\rightarrow \text{Ar OH}+\text{CH}_3\text{Br}
This reaction is critical for generating bioactive metabolites .

Hydrolysis

The amide bond in the propanamide side chain hydrolyzes under acidic or alkaline conditions:
R C O NH Ar+H2OH+/OHR COOH+H2N Ar\text{R C O NH Ar}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{R COOH}+\text{H}_2\text{N Ar}
This reaction is significant for prodrug activation .

Common Reagents and Conditions

Reaction Type Reagents/Conditions Key Observations
OxidationH₂O₂, m-CPBA, 25–60°C, ethanol/waterForms sulfoxide intermediates; excess oxidant yields sulfones .
ReductionNaBH₄ (for C=O), H₂/Pd-C (for C=N), RT–60°CSelective reduction of carbonyl over thione .
Nucleophilic substitutionHBr (48%), reflux, 6–8 hrsDemethylation occurs without disrupting the thiazolidinone core .
HydrolysisHCl (6M) or NaOH (2M), reflux, 4–6 hrsAlkaline conditions favor faster amide cleavage .

Major Reaction Products

  • Oxidation :

    • Primary product: Sulfoxide derivative (molecular weight +16 g/mol).

    • Secondary product: Sulfonic acid (molecular weight +32 g/mol) .

  • Reduction :

    • 4-Hydroxythiazolidinone (C=O → -CHOH-) and reduced imine (C=N → -CH₂-NH-) .

  • Substitution :

    • Demethylated product with -OH group (molecular weight -14 g/mol).

  • Hydrolysis :

    • Propanoic acid derivative and free 2-aminophenol .

Mechanistic Insights

  • Thione reactivity : The sulfur atom in the thione group acts as a soft nucleophile, participating in Michael additions or cycloadditions .

  • Conjugated system : The Z-configuration of the methylidene group stabilizes the conjugated π-system, directing electrophilic attacks to the para position of the methoxyphenyl ring .

  • Steric effects : The ortho-hydroxyphenyl group influences reaction rates by hindering access to the amide bond during hydrolysis .

Comparative Reactivity with Analogues

Compound Key Structural Difference Reactivity Contrast
N-(4-hydroxyphenyl)-3-...propanamide Hydroxyphenyl position (para vs. ortho)Ortho-substitution slows hydrolysis due to steric hindrance .
3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-thioxo-thiazolidin-3-yl]propanoic acidPropanoic acid vs. propanamideAcid group undergoes esterification; amide resists it .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Electronic Profiles

Compound Name Substituents (R1, R2, R3) Key Functional Groups LogP* Hydrogen Bond Donors/Acceptors Reference
Target Compound R1: 4-methoxyphenyl; R2: propanamide; R3: 2-hydroxyphenyl 1,3-thiazolidin-4-one, C=S, Z-benzylidene 3.8 1 donor, 7 acceptors
3-[(5Z)-5-(thiophen-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide R1: thiophen-2-yl; R2: propanamide; R3: phenyl Thiophene heterocycle, C=S 3.5 1 donor, 6 acceptors
N-(2-methylphenyl)-2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide R1: benzylidene; R2: acetamide; R3: 2-methylphenyl Acetamide chain, methylphenyl 4.2 1 donor, 5 acceptors
3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide R1: 4-methylphenyl; R2: propanamide; R3: thiadiazolyl Thiadiazole ring, methyl substitution 3.3 1 donor, 7 acceptors
3-[(Z)-5-(3-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-N-(2-hydroxyphenyl)propanamide R1: 3-methylphenyl; R2: propanamide; R3: 2-hydroxyphenyl 3-methyl substitution on benzylidene 4.0 1 donor, 7 acceptors

*LogP values estimated via XLogP3 .

Key Observations:

Benzylidene Substitution: The 4-methoxy group in the target compound enhances electron-donating capacity compared to methyl (e.g., 4-methylphenyl in ) or halogens, improving interaction with electron-deficient biological targets .

Amide Chain Modifications :

  • Propanamide chains (target compound, ) offer greater conformational flexibility than acetamide (), which may improve binding kinetics in enzyme active sites.
  • Terminal substituents (e.g., 2-hydroxyphenyl vs. phenyl or thiadiazolyl) influence hydrogen bonding: The 2-hydroxyphenyl group in the target compound forms strong H-bonds with residues like Asp or Glu in proteases .

Tautomerism and Stereochemistry :

  • All compounds exhibit thione-thiol tautomerism, but spectral data (IR, NMR) confirm stabilization in the thione form due to conjugation with the benzylidene group .
  • Z-configuration is conserved in analogues to maintain planarity, as E-isomers show reduced bioactivity due to steric clashes .

Key Findings:

  • The target compound’s 4-methoxy group and 2-hydroxyphenyl terminus synergistically enhance tyrosinase inhibition (IC50 = 1.8 μM) by coordinating with the enzyme’s copper center .
  • Thiophene-containing analogues () show superior COX-2 selectivity due to hydrophobic interactions with the enzyme’s aryl-binding pocket.
  • Methyl substitutions (e.g., 3-methyl in ) reduce potency against EGFR-TK, highlighting the importance of substituent position in avoiding steric clashes.

Computational and Crystallographic Insights

  • Molecular Docking : The target compound’s Z-benzylidene group aligns with the catalytic site of tyrosinase, forming π-π interactions with His263 and H-bonds with Asn260 .
  • Crystal Packing : Analogues with 2-hydroxyphenyl groups exhibit intermolecular H-bonding networks (O–H···S=C), stabilizing crystal lattices and improving thermal stability .
  • Software Tools : Structures were validated using SHELX and visualized via Mercury , confirming planarity and tautomeric forms.

Preparation Methods

Formation of the Schiff Base Intermediate

The synthesis begins with the preparation of a hydrazide derivative, a critical precursor for Schiff base formation. According to Patel et al., hydrazides are synthesized by treating carboxylic acid derivatives with hydrazine hydrate under reflux conditions. For instance, 2-chloropyridine-3-carboxylic acid reacts with hydrazine hydrate in ethanol to yield the corresponding hydrazide.

In the context of the target compound, 3-aminopropanoic acid hydrazide serves as the starting material. Reaction with 4-methoxybenzaldehyde in anhydrous ethanol, catalyzed by glacial acetic acid, generates the (Z)-configured Schiff base (hydrazone). This step ensures regioselectivity, as acetic acid promotes imine formation while minimizing side reactions.

Reaction Conditions :

  • Solvent : Anhydrous ethanol
  • Catalyst : Glacial acetic acid (5 drops per 20 mL)
  • Temperature : Reflux at 80°C for 6–8 hours
  • Yield : 70–85% (typical for aromatic aldehydes)

Cyclocondensation to Thiazolidinone

The Schiff base undergoes cyclocondensation with sulfanylacetic acid to form the thiazolidinone ring. As demonstrated by Carta et al., this reaction proceeds in refluxing toluene under nitrogen atmosphere to prevent oxidation of the sulfhydryl group. The 2-sulfanylidene moiety arises from the incorporation of sulfur via sulfanylacetic acid.

Optimized Protocol :

  • Molar Ratio : Schiff base : sulfanylacetic acid = 1 : 2
  • Solvent : Dry toluene
  • Atmosphere : Nitrogen gas
  • Time : 48 hours
  • Workup : Purification via flash chromatography (dichloromethane/methanol 98:2) followed by recrystallization (toluene/ethanol)

Key Spectral Data :

  • FT-IR : 1713 cm⁻¹ (C=O of thiazolidinone), 1669 cm⁻¹ (C=N of exocyclic imine)
  • ¹H-NMR : δ 5.71 (s, 1H, CH of thiazolidinone), δ 7.22–7.18 (m, 4H, aromatic protons)

Introduction of the Propanamide Side Chain

Activation of the Carboxylic Acid

The propanamide linker is introduced via coupling between the thiazolidinone’s amine group and 3-(2-hydroxyphenyl)propanoic acid . Prior to coupling, the carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride.

Procedure :

  • 3-(2-Hydroxyphenyl)propanoic acid (0.01 mol) is refluxed with SOCl₂ (7 mL) for 3 hours.
  • Excess SOCl₂ is removed under vacuum, yielding the acid chloride as a pale-yellow solid.

Amide Bond Formation

The acid chloride reacts with the amine group of the thiazolidinone intermediate in the presence of triethylamine (TEA) as a base.

Reaction Setup :

  • Solvent : Anhydrous chloroform
  • Base : Triethylamine (2–3 drops)
  • Temperature : 0–5°C initially, then room temperature for 4 hours
  • Yield : 65–72%

Characterization :

  • Mp : 218–220°C (toluene/ethanol recrystallization)
  • ¹H-NMR : δ 10.64 (s, 1H, NH), δ 8.16 (d, 1H, aromatic proton), δ 7.74 (d, 1H, aromatic proton)

Stereochemical Considerations and Z-Configuration

The (5Z)-configuration of the exocyclic double bond is governed by the reaction kinetics during Schiff base formation. Polar solvents like ethanol favor the thermodynamically stable Z-isomer due to intramolecular hydrogen bonding between the imine nitrogen and the adjacent hydroxyl group. Nuclear Overhauser Effect (NOE) experiments confirm this configuration, showing spatial proximity between the 4-methoxyphenyl and thiazolidinone protons.

Analytical Validation and Purity Assessment

Table 1: Physical and Spectral Data of Key Intermediates

Compound Mp (°C) Yield (%) IR (C=O, cm⁻¹) ¹H-NMR (Key Signals, δ ppm)
Schiff Base 179–180 94 1670 8.27–8.22 (m, 2H, Ar-H)
Thiazolidinone Intermediate 218–220 65 1713 5.71 (s, 1H, CH)
Final Compound 245–247 68 1721 10.64 (s, 1H, NH)

Table 2: Optimization of Cyclocondensation Conditions

Entry Solvent Time (h) Yield (%) Purity (HPLC)
1 Toluene 48 65 98.5
2 DMF 24 52 89.3
3 Ethanol 72 58 92.1

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